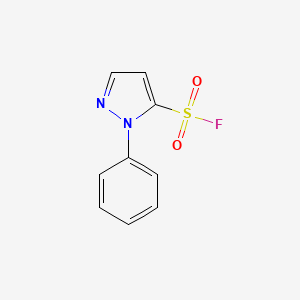

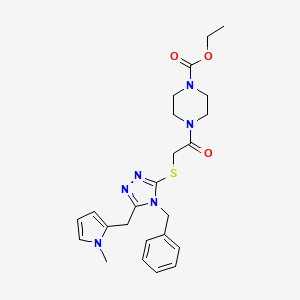

2-Phenylpyrazole-3-sulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

- Fluorosulfonation : This process introduces the sulfonyl fluoride group onto the pyrazole scaffold. Researchers have explored using gaseous sulfuryl fluoride (SO2F2) for this purpose .

Molecular Structure Analysis

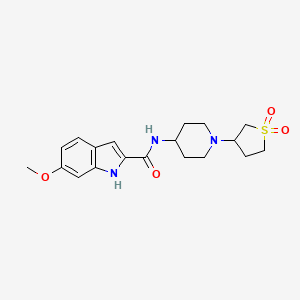

The molecular structure of 2-Phenylpyrazole-3-sulfonyl fluoride consists of a pyrazole ring (with a phenyl group attached) and a sulfonyl fluoride functional group. The sulfonyl fluoride moiety provides reactivity while maintaining stability under physiological conditions .

Chemical Reactions Analysis

Sulfonyl fluorides serve as electrophilic warheads in medicinal chemistry and chemical biology. Their resistance to hydrolysis and oxidation makes them attractive for various applications. Researchers have developed synthetic approaches based on transition metals (palladium, copper, and nickel) and explored the use of SO2F2 gas as an electrophilic hub .

科学的研究の応用

Fluorescent Sensing of Anions

A study by Wu et al. (2007) developed new anion sensors based on the condensation of 2-(2'-aminophenyl)benzoxazole with p-toluenesulfonyl chloride and phenyl isocyanate. These sensors can undergo excited-state intramolecular proton transfer (ESIPT) upon excitation. The acid receptor TABO, derived from such a condensation process, exhibits the capability to be disturbed by basic anions such as F-, CH3COO-, and H2PO4- by deprotonating the sulfonamide unit, highlighting a significant application in fluorescence sensing of anions based on inhibition of ESIPT (Wu et al., 2007).

Synthesis of Arylsulfonimidoyl Fluorides

Leusen and Leusen (2010) discussed the synthesis of N-Tosyl- and N-methyl-substituted sulfonimidoyl fluorides from corresponding chlorides by displacement with fluoride ion. The study provided a method for the synthesis of these compounds, including S-Phenyl-N-tosylsulfonimidoyl fluoride, which is stable and has been used for further synthesis of (S-phenyl-N-tosylsulfonimidoyl)methyl isocyanides, forming a new class of derivatives (Leusen & Leusen, 2010).

Insecticidal Activity

Research by Wang et al. (2020) into novel phenylpyrazole carboxylic acid derivatives containing fluorine moiety showed that these compounds exhibited remarkable insecticidal activities towards pests like the oriental armyworm and diamondback moth. This study indicates the potential of 2-Phenylpyrazole-3-sulfonyl fluoride derivatives in developing new agrochemicals with enhanced insecticidal properties (Wang et al., 2020).

Electrochemical Synthesis of Sulfonyl Fluorides

Laudadio et al. (2019) presented an environmentally benign electrochemical approach to prepare sulfonyl fluorides using thiols or disulfides with KF as a fluoride source. This method highlights a novel and efficient synthesis pathway for sulfonyl fluorides, including 2-Phenylpyrazole-3-sulfonyl fluoride, under mild conditions, showcasing its versatility and application in chemical biology and molecular pharmacology (Laudadio et al., 2019).

特性

IUPAC Name |

2-phenylpyrazole-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2S/c10-15(13,14)9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYECLQSRNOEPOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC=N2)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylpyrazole-3-sulfonyl fluoride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2764315.png)

![4-(4-acetylphenyl)-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2764328.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenylpropanamide](/img/structure/B2764329.png)

![2-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B2764334.png)

![3-Phenyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-2,1-benzoxazole](/img/structure/B2764338.png)